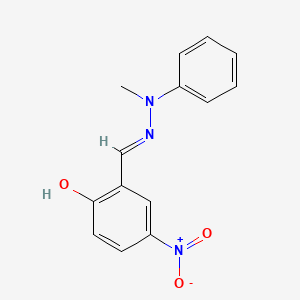
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 298.28 g/mol and a melting point of 195-198°C. This compound is commonly referred to as HNBH and has been used in various studies due to its ability to form coordination compounds with metal ions.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone is not fully understood. However, it is believed to form coordination complexes with metal ions by coordinating with the lone pair of electrons on the nitrogen atom of the hydrazone group. These metal complexes have been shown to exhibit various biological activities.
Biochemical and Physiological Effects
Studies have shown that metal complexes of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone exhibit various biological activities such as antimicrobial, anticancer, and antioxidant properties. These metal complexes have also been shown to exhibit enzyme inhibition activity and have been studied for their potential use as enzyme inhibitors.
Advantages and Limitations for Lab Experiments
The advantages of using 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone in lab experiments include its ability to form coordination complexes with metal ions, which can be used for various biological applications. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound include its potential toxicity and the limited information available on its mechanism of action.
Future Directions
There are several future directions for research on 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone. One potential area of research is the development of new metal complexes for use as catalysts or sensors. Another potential area of research is the investigation of the compound's potential use as an enzyme inhibitor for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and methyl(phenyl)hydrazine. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using recrystallization techniques.
Scientific Research Applications
2-hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone has been used in various scientific studies due to its ability to form coordination compounds with metal ions. These metal complexes have been studied for their potential use as catalysts, antimicrobial agents, and as sensors for detecting metal ions in biological samples.
properties
IUPAC Name |
2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16(12-5-3-2-4-6-12)15-10-11-9-13(17(19)20)7-8-14(11)18/h2-10,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPHMNXKNGHBB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitrobenzaldehyde methyl(phenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)
![7'-amino-1-(3-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5974051.png)


![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B5974090.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5974096.png)
![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)